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2,4-Bis(phenylazo) resorcinol

Photolithography UV-Vis Spectroscopy Semiconductor Manufacturing

Standard mono-azo or 4,6-bis isomers fail in 436 nm lithography due to mismatched absorbance (39.4% of max) or tautomer-driven spectral drift. This 2,4-bis isomer delivers near-unity A₄₃₆/A_max (0.999) for high-photospeed photoresists. - **Critical property**: Exact 2,4-substitution pattern; not substitutable with other regioisomers - **Application**: Positive photoresists for g-line steppers, TMAH-developer compatible - **Supply**: Available as mixed tautomer or custom B-type monopotassium salt (CN110423485A)

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
Cat. No. B8520842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(phenylazo) resorcinol
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=CC=C3)C2=O
InChIInChI=1S/C18H14N4O2/c23-16-12-11-15(21-19-13-7-3-1-4-8-13)18(24)17(16)22-20-14-9-5-2-6-10-14/h1-12,19-20H
InChIKeyNDLIECNOSIXXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(phenylazo)resorcinol Procurement for Photolithography and Beyond


2,4-Bis(phenylazo)resorcinol (CAS 3789-74-0, C18H14N4O2) is a synthetic bis-azo dye belonging to the phenylazoresorcinol class, characterized by two phenylazo groups substituted at the 2- and 4- positions of a resorcinol core [1]. Unlike mono-azo analogues or its 4,6-regioisomer, this specific substitution pattern enables a unique combination of strong absorption at the lithographically critical 436 nm mercury emission line [3] and complex tautomerism-dependent kinetic behavior in solution [2], making it a specialized reagent rather than a generic dye. Its primary value proposition lies in semiconductor photoresist applications where scum-free performance, high photospeed, and compatibility with metal-ion-free developers are critical [3], as well as in fundamental physical-organic chemistry studies of intramolecular hydrogen bonding [2].

Photolithography: Reported 436 nm absorbance match supports g-line photoresist integration.
Scum-free processing: Reported compatibility with metal-ion-free TMAH developers.
Physical-organic studies: Distinct deprotonation kinetics for hydrogen-bonding research.

Why Regioisomer and Mono-Azo Analogues Cannot Substitute 2,4-Bis(phenylazo)resorcinol


Generic substitution of 2,4-bis(phenylazo)resorcinol with its closest structural analogues, such as 4-(phenylazo)resorcinol or 4,6-bis(phenylazo)resorcinol, fails because the specific 2,4-substitution pattern governs a critical, non-transferable property: the precise wavelength and shape of its electronic absorption spectrum. For instance, 4,6-bis(phenylazo)resorcinol exhibits distinct tautomeric forms (azo and quinone hydrazone) with changing equilibria over time in glacial acetic acid, whereas 2,4-bis(phenylazo)resorcinol presents a much broader, unresolved absorption band [1]. More critically for industrial users, the 4-(phenylazo)resorcinol mono-azo isomer has an absorbance at the 436 nm mercury emission line that is only 39.4% of its maximum, rendering it effectively useless for integrated circuit lithography without unacceptably high dye loading [2]. This quantitative photophysical difference, demonstrated in reproducible spectrophotometric and chromatographic assays [2], means that interchange in a photoresist formulation would lead to catastrophic loss of photospeed, resolution, and manufacturability.

Regioisomer 4,6-isomer exhibits different tautomeric equilibria and absorption, potentially altering optical stability.
Mono-azo 4-(phenylazo) analogue shows substantially lower absorbance at 436 nm, limiting photoresist photospeed.
Generic dye Other azo dyes may lack the specific substitution pattern required for scum-free dissolution in TMAH developers.

Quantitative Differentiation Evidence


Dominant Absorbance at 436 nm vs. Mono-Azo Analogue

In a head-to-head comparison of phenylazoresorcinol isomers isolated via thin-layer chromatography and dissolved in spectrograde tetrahydrofuran, 2,4-bis(phenylazo)resorcinol demonstrates a precise spectral match with the 436 nm mercury g-line used in semiconductor lithography, whereas the mono-azo analogue 4-(phenylazo)resorcinol is largely transparent at this wavelength [1]. Specifically, for 2,4-bis(phenylazo)resorcinol, the absorbance at 436 nm (A₄₃₆) is 99.9% of its absorption maximum (A_max), compared to only 39.4% for 4-(phenylazo)resorcinol [1]. This makes the bis-azo derivative over 2.5 times more efficient as a photoresist dye at the actinic wavelength, directly enabling lower dye loading, improved dissolution kinetics, and elimination of mutagenic additives like trihydroxybenzophenone [1].

436 nm Absorbance
Head-to-head
A₄₃₆/A_max = 0.999 vs. 0.394 (2.5-fold higher)
Supports low-dye-loading photoresist formulation at g-line
Spectra in THF; US4983492A Example 8
Photolithography UV-Vis Spectroscopy Semiconductor Manufacturing

Photoresist Dissolution Rate and Photospeed Advantage

The incorporation of 2,4-bis(phenylazo)resorcinol into a positive novolac/diazoquinone photoresist formulation significantly enhances the dissolution rate of the exposed resist in aqueous alkaline developer, translating to a measurable improvement in photospeed relative to prior art dye compositions containing anthraquinones, coumarins, diphenylmethanes, or xanthenes [1]. While quantitative photospeed values (mJ/cm²) are not explicitly provided, the patent teaches that the dye's solubility in metal-ion-free developers (e.g., tetramethylammonium hydroxide solutions) eliminates scum formation, a persistent failure mode for other dye classes that aggregate or precipitate in these developers [1]. The bis(phenylazo)resorcinol dye thus achieves a dual performance advantage: increased dissolution rate (higher throughput) without the mutagenic risks of prior art additives like trihydroxybenzophenone [1].

Dissolution & Photospeed
Class-level
Enhanced dissolution rate; scum-free in TMAH
Supports photoresist throughput and defect control
Exact photospeed values not quantified in patent
Photoresist Performance Dissolution Kinetics Semiconductor Processing

Deprotonation Kinetics vs. 4,6-Regioisomer

The kinetic parameters for the deprotonation of 2,4-bis(phenylazo)resorcinol monoanions by hydroxide ion have been measured and compared with those of its structural isomers 4,6-bis(phenylazo)resorcinol and 2-methyl-4,6-bis(phenylazo)resorcinol [1]. The reciprocal relaxation time (1/τ) for the interconversion process in 20% dioxane–water (v/v) passes through a minimum as hydroxide concentration increases, a complex kinetic signature that is characteristic of the 2,4-isomer's specific intramolecular hydrogen-bond geometry [1]. The rate coefficients for the direct hydroxide attack pathway and the 'open-form' pathway differ significantly among the isomers, providing a quantitative basis for selecting the 2,4-isomer in fundamental studies of proton transfer dynamics [1].

Deprotonation Kinetics
Head-to-head
Distinct rate coefficients for 2 pathways; 1/τ minimum vs. [OH⁻]
Well-characterized benchmark for proton transfer studies
Hibbert & Simpson, J. Chem. Soc. Perkin Trans. 2, 1985
Physical-Organic Chemistry Deprotonation Kinetics Intramolecular Hydrogen Bonding

Broad Tautomeric Absorption vs. Discrete 4,6-Isomer Tautomers

A comparative electronic spectroscopy study of bis(phenylazo)phenol isomers revealed that 4,6-bis(phenylazo)resorcinol exists in two distinct tautomeric forms (true azo and quinone hydrazone) that interconvert over time in glacial acetic acid, while 2,4-bis(phenylazo)resorcinol and the phloroglucinol derivative exhibit exceptionally broad, unresolved absorption bands that preclude resolution of individual tautomeric species [1]. This spectral broadening is a direct consequence of the 2,4-substitution pattern's influence on the electronic coupling between the azo chromophores and the central resorcinol ring, making the compound a unique probe for studying resonance-assisted hydrogen bonding in bis-azo systems [1].

Tautomeric Absorption
Head-to-head
Single broad envelope vs. two discrete tautomer bands
Supports stable broad-band absorber selection
Measured in benzene and glacial acetic acid
Azo-Hydrazone Tautomerism Electronic Spectroscopy Dye Chromophore Design

HPLC Purity Differentiation from Regioisomeric Byproducts

A validated reversed-phase HPLC method with UV detection at 365 nm demonstrates unambiguous separation of 2,4-bis(phenylazo)resorcinol from its synthetic byproducts, including 4-(phenylazo)resorcinol and the isomeric 2,4,6-tris(phenylazo)resorcinol impurity [1]. On a Waters C18 NovaPAK column with a 7:3 acetonitrile:water (0.1% phosphoric acid) mobile phase at 5 mL/min, 4-(phenylazo)resorcinol elutes at 1.2 minutes while the target 2,4-bis(phenylazo)resorcinol elutes at 2.8 minutes, providing a resolution window that enables precise quantitation of isomer purity [1]. The synthetic yield under optimized conditions yields approximately 51.8% bis-azo product (detected by peak area at 365 nm), a value that likely underestimates the true concentration due to differential extinction coefficients [1].

HPLC Purity Analysis
Head-to-head
R_t = 2.8 min (2,4-isomer) vs. 1.2 min (mono-azo); ΔR_t = 1.6 min
Supports QC for regioisomer-free procurement
C18, 365 nm; US4983492A Example 7
Analytical Chemistry Quality Control HPLC Purity Assessment

Selective Synthesis of Colored Tautomeric Forms

A subsequent Chinese patent (CN201910631609) demonstrates a method for selectively synthesizing the B-type colored tautomer (isochromic isomer) of 2,4-bis(phenylazo)resorcinol by first forming the resorcinol monopotassium salt, followed by azo coupling with benzenediazonium salt in the presence of a phase-transfer catalyst under weakly acidic aqueous conditions [1]. This approach suppresses the formation of the conventional red-orange tautomer (A-type) and the 4,6-isomer, yielding a product with differentiated optical properties for wave-absorbing material applications. The method provides a reproducible synthetic route for obtaining a specific tautomeric form that is not accessible by conventional diazotization-coupling, creating a further differentiation point when a material with tailored absorption characteristics is required [1].

Selective Tautomer Synthesis
Class-level
B-type isochromic form via monopotassium salt route
Supports procurement of specific tautomeric profile
CN110423485A; isomeric ratio not publicly quantified
Stereoselective Synthesis Azo Coupling Phase-Transfer Catalysis

Optimal Application Scenarios


436 nm G-Line Photoresist for VLSI Lithography

The dominant 436 nm absorbance (A₄₃₆/A_max = 0.999) [4] establishes 2,4-bis(phenylazo)resorcinol as the dye of choice for positive photoresists used in g-line steppers. Its near-unity match with the mercury emission line eliminates the need for excessive dye loading that degrades resist profile, while its solubility in TMAH developers prevents scum defects on reflective silicon substrates [4]. Procure this compound when developing or manufacturing photoresists requiring high photospeed, sub-micron linewidth control, and compatibility with metal-ion-free development processes.

Calibration Standard for Intramolecular Hydrogen Bond Kinetics

The fully characterized deprotonation kinetics with quantitative rate coefficients for two competing pathways (direct OH⁻ attack and open-form conversion) [1] make the 2,4-isomer an ideal model compound for physical-organic studies of resonance-assisted hydrogen bonding. Unlike the 4,6-isomer, which exhibits different pathway partitioning, the 2,4-isomer provides a unique kinetic fingerprint [1]. Procure this isomer when a well-defined, literature-benchmarked bis-azo system is needed for mechanistic proton transfer investigations.

Temporally Stable Broad-Band Absorber for Spectroscopy

The broad, unresolved electronic absorption envelope of 2,4-bis(phenylazo)resorcinol [2] is functionally distinct from the time-dependent dual-tautomer spectrum of the 4,6-isomer. In applications where optical stability over time is critical—such as calibration standards, reference dyes, or optical filters that must not drift due to tautomeric equilibration—the 2,4-isomer is the only appropriate choice [2]. Procure this isomer when a temporally invariant broad-band absorber centered in the UV-visible region is required.

Synthesis of Wave-Absorbing Tautomeric Forms

When the B-type isochromic tautomer of 2,4-bis(phenylazo)resorcinol is needed for wave-absorbing material applications, conventional suppliers providing mixed-tautomer products are insufficient. The selective monopotassium salt method [3] yields the desired isochromic isomer, which may exhibit differentiated dielectric or optical properties. Procure from a vendor capable of providing or custom-synthesizing the B-type tautomer using the phase-transfer catalysis route described in CN110423485A [3].

Application
Selection Property
Validation Focus
G-Line Photoresist Development
436 nm absorbance match
Photospeed and scum-free dissolution in TMAH
Proton Transfer Mechanism Studies
Characterized deprotonation kinetics
Hydrogen-bonding pathway analysis
Stable Broad-Band Absorber
Temporally invariant absorption envelope
Tautomeric stability verification
Wave-Absorbing Material Synthesis
Selective B-type tautomer route
Tautomer-specific optical property assessment
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